molecular formula C7H10O3 B085299 Diallyl carbonate CAS No. 15022-08-9

Diallyl carbonate

Cat. No.: B085299
CAS No.: 15022-08-9
M. Wt: 142.15 g/mol
InChI Key: JKJWYKGYGWOAHT-UHFFFAOYSA-N
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Description

Diallyl carbonate is a colorless liquid with a pungent odor, known for its reactivity due to the presence of allyl groups and a functional carbonate group. Its chemical formula is C₇H₁₀O₃, and it has a molar mass of 142.15 g/mol. This compound is soluble in ethanol, methanol, toluene, and chloroform. This compound plays a significant role in the production of polymers, including polycarbonates and polyurethanes .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation Products: Various carbonyl compounds.

    Substitution Products: Allyl-substituted amines, ethers, and thiols.

    Polymerization Products: Polycarbonates and polyurethanes.

Mechanism of Action

Target of Action

Diallyl carbonate (DAC) is a colorless liquid with a pungent odor . Its structure contains allyl groups and a functional carbonate group . The primary targets of DAC are amines, alcohols, and thiols . The presence of double bonds in the allyl groups makes it reactive in various chemical processes .

Mode of Action

DAC interacts with its targets (amines, alcohols, and thiols) through a process known as Tsuji-Trost allylation . This process promotes the formation of carbanions, boronates, phosphides, amides, and alkoxides . These compounds act as in situ nucleophiles, increasing the reaction rate compared to allyl acetate .

Biochemical Pathways

The Tsuji-Trost allylation process, in which DAC plays a key role, affects the biochemical pathways of carbanion, boronate, phosphide, amide, and alkoxide formation . These compounds are of great interest for the design of intramolecular decarboxylate asymmetric compounds .

Pharmacokinetics

Its physical properties such as density (0991 g/mL at 25 °C), boiling point (95-97 °C/60 mmHg), and solubility in ethanol, methanol, toluene, and chloroform may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The interaction of DAC with its targets results in the formation of carbanions, boronates, phosphides, amides, and alkoxides . These compounds increase the reaction rate compared to allyl acetate . DAC is also used in the synthesis of polymers, including polycarbonates and polyurethanes .

Action Environment

The action, efficacy, and stability of DAC can be influenced by environmental factors such as temperature and the presence of other chemicals. For instance, DAC can be synthesized by consecutive nucleophilic acyl substitution reactions using two equivalents of allyl alcohol and any of several electrophilic carbonyl donors . The process can be influenced by the presence of a base, which is often used to neutralize the hydrogen chloride byproduct .

Scientific Research Applications

Diallyl carbonate has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Dimethyl Carbonate: A smaller organic carbonate used as a green reagent and solvent.

    Diethyl Carbonate: Similar to dimethyl carbonate but with ethyl groups.

    Allyl Chloroformate: An intermediate in the synthesis of diallyl carbonate.

Uniqueness:

Properties

IUPAC Name

bis(prop-2-enyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H10O3/c1-3-5-9-7(8)10-6-4-2/h3-4H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJWYKGYGWOAHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25549-94-4
Record name Carbonic acid, di-2-propen-1-yl ester, homopolymer
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DSSTOX Substance ID

DTXSID6065846
Record name Carbonic acid, di-2-propen-1-yl ester
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Molecular Weight

142.15 g/mol
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CAS No.

15022-08-9
Record name Allyl carbonate
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Record name Diallyl carbonate
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Record name Diallyl carbonate
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Synthesis routes and methods I

Procedure details

The procedure employed in Example 30 is substantially repeated employing polystyrene-bound benzyl-tri-n-butylphosphonium chloride (2 percent cross-linked with divinylbenzene) as the catalyst. Accordingly, 15 g of the polymeric catalyst, allyl chloride (76.5 g, 1.0 mole), dimethyl carbonate (90.0 g, 1.0 mole) and p-methoxyphenol (0.5 g, 0.004 mole) are combined in a reactor and heated for 6 hours at 150° C. under 600 psi carbon dioxide. The reactor is then cooled to room temperature and vented. After separating the catalyst by filtration, allyl methyl carbonate (23.8 percent yield) and diallyl carbonate (2.0 percent yield) are obtained by distillation.
[Compound]
Name
polystyrene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
76.5 g
Type
reactant
Reaction Step Three
Quantity
90 g
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
polymeric catalyst
Quantity
15 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

The reaction conditions of Example 1 are substantially repeated employing allyl chloride (76.5 g, 1.0 mole), dimethyl carbonate (90.0 g, 1.0 mole), tetra-n--butylphosphonium bromide (6.78 g, 0.02 mole) and p-methoxyphenol (0.5 g, 0.004 mole) polymerization inhibitors. After heating for 7 hours at 150° C. and 600 psi carbon dioxide pressure, the reactor is cooled to room temperature and vented. Distillation gives 29.0 g (25 percent yield) of allyl methyl carbonate having b.p. of 79° C.-80° C. (150 torr) and 4.8 g (3.4 percent yield) of diallyl carbonate having b.p. of 107° C.-108° C. (150 torr).
Quantity
76.5 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
6.78 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
3.4%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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